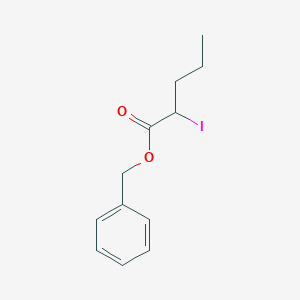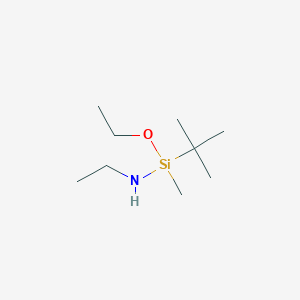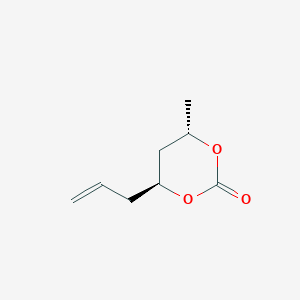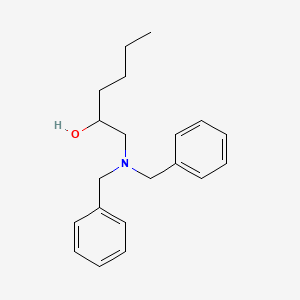![molecular formula C19H13ClO2 B14190229 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one CAS No. 923026-44-2](/img/structure/B14190229.png)
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a chlorophenyl group, a phenylpropynyl ether, and a butynone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a halogenation reaction to introduce the chlorine atom.
Alkyne Formation: The phenylpropynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The phenylpropynyl ether is formed by reacting the alkyne with an appropriate alcohol under basic conditions.
Butynone Formation: The final step involves the formation of the butynone structure through a carbonylation reaction, where the intermediate is treated with carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and carbonyl groups, leading to the formation of epoxides, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane, and the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, ketones, carboxylic acids.
Reduction: Alkenes, alkanes, alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Biology
Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as an active pharmaceutical ingredient or a lead compound in medicinal chemistry.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-2-YN-2-one: Similar structure but with a different position of the carbonyl group.
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
属性
CAS 编号 |
923026-44-2 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one |
InChI |
InChI=1S/C19H13ClO2/c20-18-11-8-17(9-12-18)10-13-19(21)15-22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
InChI 键 |
QVPXCGASSMJWEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)


